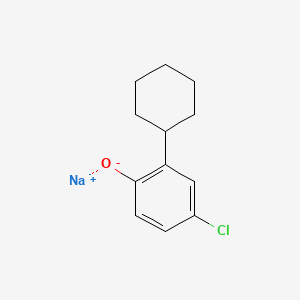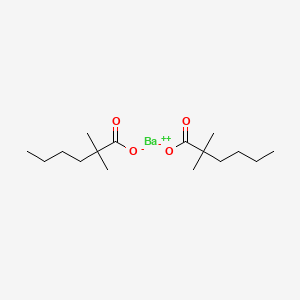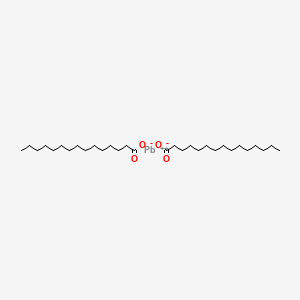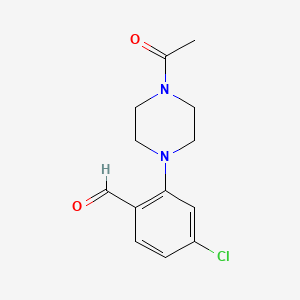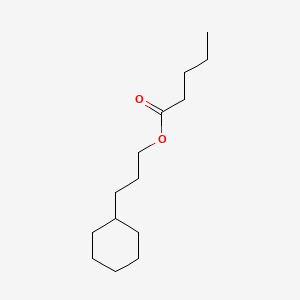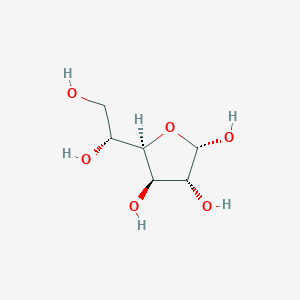
Neoundecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a colorless liquid at room temperature and is known for its antifungal properties . This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Neoundecanoic acid can be synthesized through the oxidation of undecyl alcohol or undecyl aldehyde. The oxidation process typically involves the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions . Another method involves the hydrolysis of undecanoic acid esters, which can be prepared by esterification of undecanol with carboxylic acids .
Industrial Production Methods
In industrial settings, this compound is often produced through the hydroformylation of decene, followed by oxidation. The hydroformylation process involves the reaction of decene with carbon monoxide (CO) and hydrogen (H2) in the presence of a rhodium catalyst to form undecanal, which is then oxidized to this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Neoundecanoic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dicarboxylic acids using strong oxidizing agents.
Reduction: It can be reduced to undecanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Esterification: this compound reacts with alcohols to form esters in the presence of acid catalysts.
Substitution: It can undergo halogenation reactions to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Esterification: Alcohols, acid catalysts (e.g., sulfuric acid).
Substitution: Halogens (e.g., chlorine, bromine), UV light or heat.
Major Products Formed
Oxidation: Dicarboxylic acids.
Reduction: Undecanol.
Esterification: Undecanoic acid esters.
Substitution: Halogenated undecanoic acids.
Wissenschaftliche Forschungsanwendungen
Neoundecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various organic compounds.
Biology: Studied for its antifungal properties and effects on fungal metabolism.
Medicine: Investigated for potential therapeutic applications in treating fungal infections.
Industry: Used in the production of esters for plasticizers, lubricants, and surfactants
Wirkmechanismus
The antifungal activity of neoundecanoic acid is primarily due to its ability to disrupt the cell membrane and cell wall of fungi. It triggers oxidative stress, leading to changes in fatty acid, phospholipid, and ergosterol synthesis. Increased levels of reactive oxygen species (ROS) cause damage to the cell membrane and cell wall, ultimately leading to fungal cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Neodecanoic acid: A branched carboxylic acid with similar antifungal properties.
Nonadecanoic acid: A 19-carbon saturated fatty acid with similar chemical properties.
Undecylenic acid: An unsaturated fatty acid with antifungal properties
Uniqueness
Neoundecanoic acid is unique due to its specific molecular structure, which allows it to effectively disrupt fungal cell membranes and walls. Its medium-chain length and saturated nature contribute to its stability and effectiveness in various applications .
Eigenschaften
CAS-Nummer |
106593-75-3 |
|---|---|
Molekularformel |
C11H22O2 |
Molekulargewicht |
186.29 g/mol |
IUPAC-Name |
8,8-dimethylnonanoic acid |
InChI |
InChI=1S/C11H22O2/c1-11(2,3)9-7-5-4-6-8-10(12)13/h4-9H2,1-3H3,(H,12,13) |
InChI-Schlüssel |
PCVAKFVNCSPYNN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


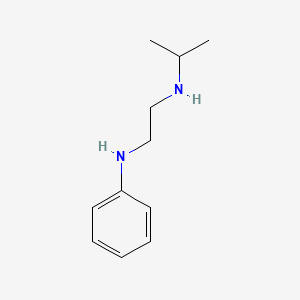
![tert-Butyl [(1R,2S)-1-(2,5-difluorophenyl)-1-hydroxy-4-pentyn-2-yl]carbamate](/img/structure/B12644413.png)


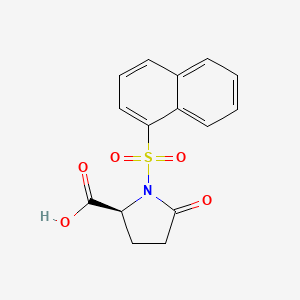
![N-[4-(3,5-dimethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12644422.png)
